1-Amino-3-methylcyclohexanecarboxylic acid

描述

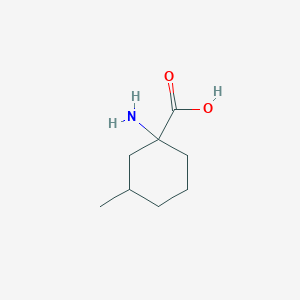

1-Amino-3-methylcyclohexanecarboxylic acid is a derivative of cyclohexanecarboxylic acid with an amino group at the first carbon and a methyl group at the third carbon. This compound is part of a broader class of amino acids that are not typically found in proteins but can have significant pharmacological relevance. The presence of the amino and methyl groups can influence the molecule's conformation, acidity, lipophilicity, and reactivity, which are important for its potential use in drug discovery and medicinal chemistry.

Synthesis Analysis

The synthesis of related cyclohexanecarboxylic acid derivatives has been explored in various studies. For instance, 1-Amino-4,4-difluorocyclohexanecarboxylic acid, a fluorinated analogue, was synthesized from commercially available materials in a three-step process with an overall yield of 22% . Similarly, derivatives of 1-aminocyclopropanecarboxylic acid were synthesized from dehydroamino acid derivatives using sulfur ylide, demonstrating the versatility of methods available for constructing such compounds . These methods could potentially be adapted for the synthesis of 1-amino-3-methylcyclohexanecarboxylic acid.

Molecular Structure Analysis

The molecular structure of cyclohexanecarboxylic acid derivatives has been characterized in various studies. For example, the gas-phase structure of 1-aminocyclopropanecarboxylic acid was studied using molecular-beam Fourier transform microwave spectroscopy, revealing different conformers and unique conformational properties due to the interaction between the cyclopropane ring and the adjacent carbonyl group . Crystallographic studies have also been conducted on 1-aminocyclohexane-1-carboxylic acid derivatives, showing that the cyclohexane rings typically adopt a chair conformation with the amino group in an axial position . These findings are relevant for understanding the conformational preferences of 1-amino-3-methylcyclohexanecarboxylic acid.

Chemical Reactions Analysis

The reactivity of cyclohexanecarboxylic acid derivatives has been explored in the context of medicinal chemistry. For instance, 4-aminomethylcyclohexanecarboxylic acid derivatives with methyl groups at the C2 or C3 positions were synthesized and evaluated for antiplasmin activity, demonstrating the potential for such compounds in therapeutic applications . The asymmetric Strecker synthesis has been used to create 1-amino-2-methylcyclohexanecarboxylic acids, showcasing the ability to generate amino acids with quaternary centers . These studies provide insights into the types of chemical reactions that 1-amino-3-methylcyclohexanecarboxylic acid might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexanecarboxylic acid derivatives are influenced by their structure. The introduction of fluorine atoms, as seen in the synthesis of 1-amino-4,4-difluorocyclohexanecarboxylic acid, affects conformation, lipophilicity, acidity, and fluorescent properties . The synthesis of enantiomerically pure trans-2-aminocyclohexanecarboxylic acid, an important building block for helical β-peptides, demonstrates the importance of stereochemistry in determining the properties of these amino acids . These studies suggest that the physical and chemical properties of 1-amino-3-methylcyclohexanecarboxylic acid would be similarly influenced by its stereochemistry and substituents.

科学研究应用

Asymmetric Synthesis

1-Amino-3-methylcyclohexanecarboxylic acid has been explored in asymmetric synthesis processes. For instance, the asymmetric Strecker synthesis has been used to prepare variants of this compound, providing insight into the steric control of such syntheses (Volk & Frahm, 1996).

Peptide Conformation Studies

The compound plays a role in studying peptide conformations. Amino equatorial effects of six-membered ring α,α-disubstituted α-amino acids like 1-Amino-3-methylcyclohexanecarboxylic acid are significant in understanding peptide structures such as 3_10 and α-helices, providing valuable insights into peptide chemistry (Hirata et al., 2015).

Conformationally Restricted Analogs

This compound has been utilized in the design and synthesis of conformationally restricted analogs, which are important in medicinal chemistry for mimicking specific molecular conformations. Such analogs have been evaluated for their pharmacological properties, contributing to the development of new medicinal compounds (Bunch et al., 2003).

Membrane Transport Systems

Research has also focused on the synthesis of isomeric amino acids related to 1-Amino-3-methylcyclohexanecarboxylic acid for studying membrane transport systems. These studies contribute to understanding how such amino acids interact with cellular transport mechanisms (Christensen et al., 1983).

Drug Discovery Building Blocks

The compound serves as a promising building block in drug discovery due to its unique conformational properties. Its fluorinated analogs, for instance, have been synthesized to explore their potential in drug development, given their modified conformation, lipophilicity, and fluorescent properties (Mykhailiuk et al., 2013).

Structural Characterization in Derivatives and Peptides

1-Amino-3-methylcyclohexanecarboxylic acid and its derivatives have been structurally characterized in various forms, including peptides. These studies are crucial for understanding the molecular structure and potential applications in synthetic chemistry (Valle et al., 1988).

安全和危害

属性

IUPAC Name |

1-amino-3-methylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-6-3-2-4-8(9,5-6)7(10)11/h6H,2-5,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSBXWGZZLXIRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

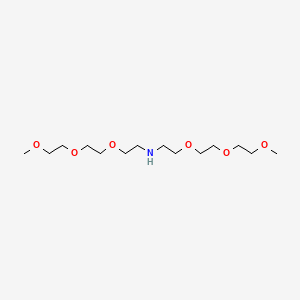

CC1CCCC(C1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10388644 | |

| Record name | 1-Amino-3-methylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-3-methylcyclohexanecarboxylic acid | |

CAS RN |

55550-84-0 | |

| Record name | 1-Amino-3-methylcyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。